molecular formula C8H14ClN B13578257 2-Azaspiro[4.4]non-7-enehydrochloride

2-Azaspiro[4.4]non-7-enehydrochloride

Cat. No.: B13578257
M. Wt: 159.65 g/mol
InChI Key: HDYSVUCKRHGQJG-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]non-7-enehydrochloride is a chemical compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]non-7-enehydrochloride typically involves the [4+1] annulation of 1,3-azadienes with maleimides. This reaction is catalyzed by phosphine under mild conditions, providing a highly efficient method for constructing the azaspiro structure . The reaction conditions include:

    Catalyst: Phosphine

    Temperature: Room temperature

    Solvent: Typically an organic solvent like dichloromethane

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the phosphine-catalyzed [4+1] annulation reaction suggests it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]non-7-enehydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Can be reduced to form saturated spirocyclic amines.

    Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Saturated spirocyclic amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-Azaspiro[4.4]non-7-enehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]non-7-enehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[44]non-7-enehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-azaspiro[4.4]non-7-ene;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-4-8(3-1)5-6-9-7-8;/h1-2,9H,3-7H2;1H

InChI Key

HDYSVUCKRHGQJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC=CC2.Cl

Origin of Product

United States

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